
7-Chloro-2,3-dimethylquinolin-4-amine
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Overview
Description
7-Chloro-2,3-dimethylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. Quinoline derivatives, including this compound, are recognized for their biological activities, such as antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for modifying the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Antimalarial Activity
7-Chloro-2,3-dimethylquinolin-4-amine and its derivatives have been extensively studied for their antimalarial properties. Research indicates that several synthesized derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A study synthesized various 7-chloroquinoline derivatives, including this compound, and tested their in vitro activity against P. falciparum. The results showed that compounds with IC50 values less than 50 μM were considered highly active. For instance, several derivatives demonstrated IC50 values ranging from 11.92 to 79.71 μM, indicating promising potential for further development as antimalarial agents .
Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives
Compound ID | Structure | IC50 (μM) | Activity Level |
---|---|---|---|
2 | - | 11.92 | High |
3 | - | 25.00 | High |
4 | - | 45.00 | Moderate |
6 | - | 50.00 | Moderate |
8 | - | 79.71 | Moderate |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Its derivatives have shown significant cytotoxic effects against different cancer cell lines.
Case Study: Anticancer Screening
In a comprehensive evaluation of several quinoline derivatives including the target compound, researchers assessed the cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. Compounds such as (3) and (9) exhibited remarkable selectivity towards MCF-7 cells with high activity across all tested lines .
Table 2: Anticancer Activity Against Various Cell Lines
Compound ID | Cell Line | IC50 (μM) | Selectivity |
---|---|---|---|
(3) | MCF-7 | 15.00 | High |
(9) | HCT-116 | 20.00 | Moderate |
(4) | HeLa | 30.00 | Moderate |
Antimicrobial Properties
In addition to its antimalarial and anticancer activities, this compound has demonstrated antimicrobial properties against various pathogens.
Case Study: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of synthesized quinoline derivatives against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis.
Table 3: Antimicrobial Activity of Quinoline Derivatives
Compound ID | Pathogen | MIC (µg/mL) | Activity Level |
---|---|---|---|
6d | Mycobacterium smegmatis | 6.25 | High |
9c | Pseudomonas aeruginosa | 12.50 | Moderate |
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used as a precursor for various quinoline derivatives.
2,3-Dimethylquinoline: Utilized in the synthesis of other heterocyclic compounds.
Uniqueness
7-Chloro-2,3-dimethylquinolin-4-amine stands out due to its unique combination of chloro and dimethyl substituents on the quinoline ring, which enhances its biological activity and chemical reactivity compared to other quinoline derivatives .
Biological Activity
7-Chloro-2,3-dimethylquinolin-4-amine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C10H10ClN with a molecular weight of 195.65 g/mol. Its unique structure consists of a chlorine atom and two methyl groups at specified positions on the quinoline ring, which influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10ClN |
Molecular Weight | 195.65 g/mol |
IUPAC Name | This compound |
SMILES | ClC1=CC2=C(C=C1N)C(=CN=C2)C(C)C |
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various synthesized quinoline derivatives demonstrated moderate to high activity against a range of bacteria and fungi. Specifically, compounds with similar structures showed effectiveness against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, derivatives of quinoline were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell growth at concentrations below 50 μM .
In one study, the compound was synthesized and tested alongside other derivatives. It demonstrated promising activity against the MCF-7 cell line, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or interference with cellular processes essential for microbial survival and cancer cell proliferation. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication .
Study on Anticancer Activity
In a comparative study involving various quinoline derivatives, this compound was shown to possess significant cytotoxicity against MCF-7 cells. The study utilized a series of assays to evaluate the effectiveness of this compound and others in inhibiting cell growth. The results indicated that the compound had a lower IC50 compared to standard chemotherapeutic agents .
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of synthesized quinoline derivatives. The study reported that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion techniques, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloro-2,3-dimethylquinolin-4-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution of 4,7-dichloroquinoline with methylamine derivatives. Key steps include refluxing in polar aprotic solvents (e.g., NMP) with a base (K₂CO₃) to deprotonate the amine and triethylamine as a catalyst. Optimization involves adjusting reaction time (18–24 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 amine-to-substrate ratio). Purification via column chromatography or recrystallization in ethyl acetate improves yield (47–92% reported in analogous syntheses) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–8.5 ppm) for substitution patterns and amine protons (δ ~6.5 ppm). Methyl groups appear as singlets (δ ~2.5 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms. High-resolution MS validates the molecular formula .
- IR Spectroscopy : Detect NH stretching (~3300–3500 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. How is the antimalarial activity of this compound evaluated in vitro, and which Plasmodium strains are typically used?
- Methodological Answer : Activity is assessed via SYBR Green assays against chloroquine-resistant (e.g., Dd2, K1) and sensitive (e.g., 3D7) Plasmodium falciparum strains. IC₅₀ values are determined using dose-response curves (0.1–1000 nM range). Assays are conducted under 5% CO₂, 10% O₂ at 37°C, with parasite synchronization via sorbitol treatment. Data normalization to positive controls (e.g., chloroquine) ensures reproducibility .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions of the quinoline ring influence the compound's antimalarial efficacy? What methods establish structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Strategies : Introduce substituents (e.g., alkyl chains, heterocycles) via reductive amination or Suzuki coupling. Compare IC₅₀ values across derivatives to identify pharmacophoric features.
- Key Findings : Methyl groups at 2,3-positions enhance lipophilicity and membrane permeability, improving activity against resistant strains. Bulkier groups (e.g., cyclohexyl) reduce solubility but increase target binding affinity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with heme detoxification pathways or PfATP4 targets .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX programs address these issues?
- Methodological Answer : Challenges include disordered solvent molecules, twinning in polar space groups, and weak diffraction for flexible side chains. SHELXL refines anisotropic displacement parameters (ADPs) for heavy atoms (Cl, N) and applies restraints for methyl group geometry. SHELXD solves phases via dual-space methods for small-molecule structures, while SHELXE resolves twinning by hemihedral averaging. Validation tools (e.g., PLATON) check for missed symmetry .
Q. How should researchers resolve contradictions in biological data, such as varying IC₅₀ values across different Plasmodium strains or assay protocols?
- Methodological Answer :
- Standardization : Use synchronized parasites at the same growth stage (e.g., ring stage) and consistent hematocrit levels (2–5%).
- Data Normalization : Express activity relative to internal controls (e.g., artemisinin) and cross-validate with orthogonal assays (e.g., lactate dehydrogenase detection).
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance. For strain-specific discrepancies, evaluate genetic markers (e.g., PfCRT mutations in chloroquine resistance) .
Q. Methodological Tables
Table 1: Key Spectral Data for this compound Analogs
Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS ([M+H]⁺) |
---|---|---|---|
7-Chloro-N-cyclohexyl | 8.54 (d, J=4.8 Hz, 1H, H-2) | 152.1 (C-4), 149.5 (C-7) | 354.176 |
7-Chloro-N-isopropyl | 4.54 (s, 2H, CH₂), 1.04 (t, 6H) | 57.4 (CH₂), 11.7 (CH₃) | 356.188 |
Table 2: Antimalarial Activity Against P. falciparum Strains
Strain | IC₅₀ (nM) | Resistance Profile | Key Mutation |
---|---|---|---|
3D7 | 12.3 | Sensitive | Wild-type PfCRT |
Dd2 | 89.7 | Chloroquine-R | K76T PfCRT |
K1 | 102.4 | Multidrug-R | PfMDR1 amplification |
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
PNSFYAWPTXBGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)Cl)C |
Origin of Product |
United States |
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